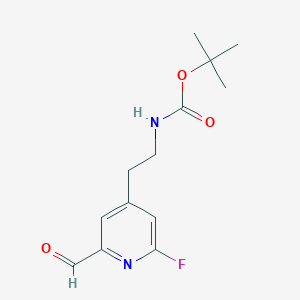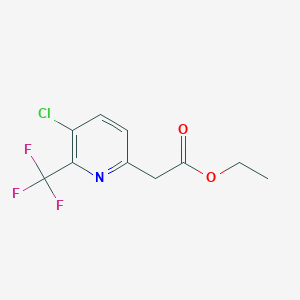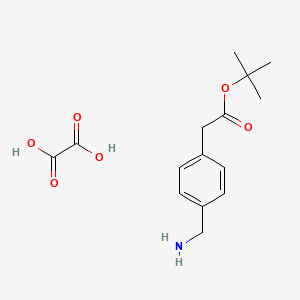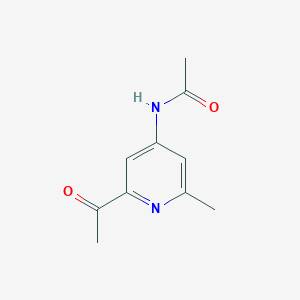![molecular formula C16H15BrO4 B14859816 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromophenyl group and two methoxy groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 3,5-dimethoxybenzaldehyde.
Etherification: The 4-bromophenol undergoes an etherification reaction with 3,5-dimethoxybenzaldehyde in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzoic acid.
Reduction: 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: It can be used as a probe to study biological processes involving aldehyde groups.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophiles, affecting enzyme activity or protein function.
Bromophenyl Group: Can participate in halogen bonding or π-π interactions, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-dimethoxybenzaldehyde: Lacks the methoxy group on the benzene ring.
4-[(4-Chlorophenyl)methoxy]-3,5-dimethoxybenzaldehyde: Contains a chlorine atom instead of a bromine atom.
4-[(4-Methylphenyl)methoxy]-3,5-dimethoxybenzaldehyde: Contains a methyl group instead of a bromine atom.
Uniqueness
Bromine Atom: The presence of the bromine atom in 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde imparts unique reactivity and properties compared to its analogs.
Methoxy Groups: The two methoxy groups enhance the compound’s electron-donating ability, influencing its chemical behavior and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H15BrO4 |
|---|---|
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-7-12(9-18)8-15(20-2)16(14)21-10-11-3-5-13(17)6-4-11/h3-9H,10H2,1-2H3 |
Clé InChI |
YYUXWECKVPMIIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


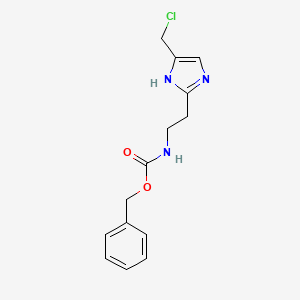
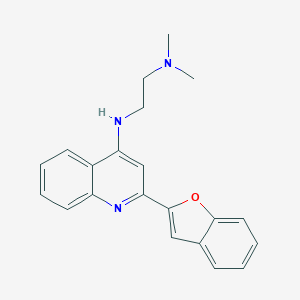
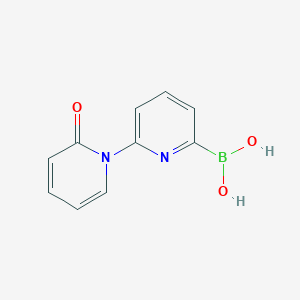
![4-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-(3-methoxybenzyl)-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid](/img/structure/B14859749.png)
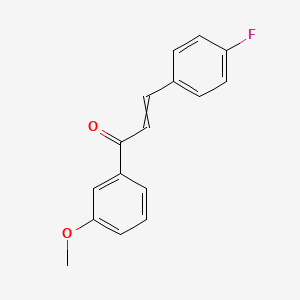
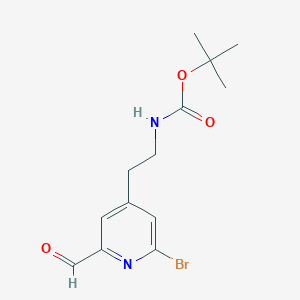
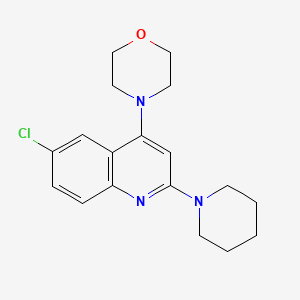
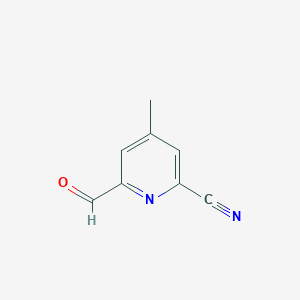
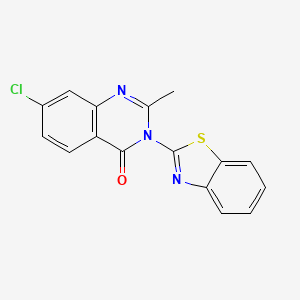
![1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine](/img/structure/B14859785.png)
